trans-1,3-Dimethylindan
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Overview
Description
trans-1,3-Dimethylindan: is an organic compound with the molecular formula C11H14 It is a derivative of indan, characterized by the presence of two methyl groups at the 1 and 3 positions of the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethylindan typically involves the bromination of 1,1-dimethylindene followed by dehydrobromination. The process begins with the addition of elemental bromine to 1,1-dimethylindene in a solvent such as carbon tetrachloride, resulting in a mixture of cis and trans-2,3-dibromo-1,1-dimethylindane. The trans isomer is then selectively formed using the tribromide anion as the brominating agent. Subsequent elimination of hydrogen bromide yields this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: trans-1,3-Dimethylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2), while nitration and sulfonation require nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry: trans-1,3-Dimethylindan is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound and its derivatives can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of trans-1,3-Dimethylindan involves its interaction with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form ketones or carboxylic acids. The exact molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1,1-Dimethylindene: A precursor in the synthesis of trans-1,3-Dimethylindan.
2,3-Dibromo-1,1-dimethylindane: An intermediate in the synthesis of this compound.
2,2-Dimethylindan-1-one-3-thione: A related compound with different functional groups and properties.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and serve as a building block in organic synthesis highlights its importance in scientific research and industrial applications.
Properties
CAS No. |
40324-83-2 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
IIJUYSSJMAITHJ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C12)C |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
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